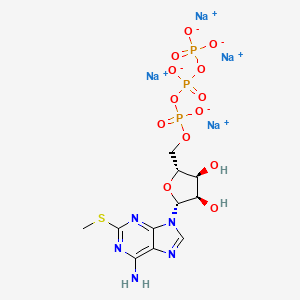

2-Methylthio-ATP

説明

2-Methylthio-ATP (2-MeS-ATP) is an analogue of adenosine triphosphate (ATP), where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a more selective agonist of the P2γ purinergic receptor . Adenosine 5’-triphosphate is a nucleoside triphosphate that is key to intracellular energy transfer .

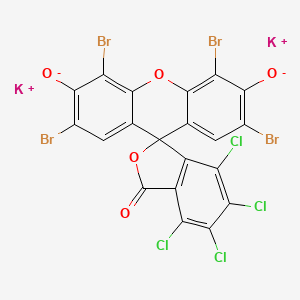

Molecular Structure Analysis

The molecular formula of 2-Methylthio-ATP is C11H14N5Na4O13P3S . Its molecular weight is 641.20 g/mol . The IUPAC name for 2-Methylthio-ATP is tetrasodium; [[[ (2 R ,3 S ,4 R ,5 R )-5- (6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate .

Physical And Chemical Properties Analysis

2-Methylthio-ATP is a solid substance . It should be stored at -20°C in a dry, sealed environment . The compound is stable and soluble, and its stability and solubility advice suggests that stock solutions, once prepared, should be stored aliquoted in tightly sealed vials and used within 1 month .

科学的研究の応用

Purinergic Receptor Agonist

2MeSATP: is a potent agonist for the P2γ purinergic receptor , which plays a crucial role in intracellular signaling and energy transfer. This compound is used extensively in drug discovery and development to study the effects of P2γ receptor activation and to screen for potential therapeutic agents .

Neuropharmacological Research

In neuropharmacology, 2MeSATP has been utilized to investigate the functional correlates of dopaminergic stimulation. For instance, studies involving the injection of 2MeSATP into the nucleus accumbens of rats have shown that it significantly extends the period of locomotor activity and alters the power spectrum in EEG recordings, indicating its potential for exploring dopaminergic mechanisms .

Structural Biology

2MeSATP: has been instrumental in structural biology, particularly in the study of G-protein-coupled receptors (GPCRs). The crystal structure of the P2Y12 receptor in complex with 2MeSATP has provided insights into agonist recognition and signal transduction at the molecular level, which is vital for understanding receptor function and for the development of new drugs .

Neurophysiology

In the field of neurophysiology, 2MeSATP has been applied to study the excitation of inhibitory interneurons in the hippocampal slice. It has been shown to mediate time- and voltage-dependent inward currents in interneurons, leading to cell depolarization and firing, which is essential for understanding synaptic transmission and neuronal network dynamics .

Signal Transduction Research

2MeSATP: is used in signal transduction research to understand the interactions between different types of receptors and their ligands. Its role in the activation of P2Y1 receptors and subsequent effects on excitatory conductance is a key area of study, providing valuable information on cellular communication mechanisms .

Pharmacological Tool

As a pharmacological tool, 2MeSATP is used to inhibit soluble guanylate cyclase, which is important for studying the regulation of intracellular cyclic guanosine monophosphate (cGMP) levels. This application is significant in researching cardiovascular diseases and developing treatments that target cGMP signaling pathways .

作用機序

Target of Action

2-Methylthio-ATP (2MeSATP) is an agonist for the P2γ purinergic receptor . The P2γ purinergic receptor is a type of P2Y receptor, which is a family of G protein-coupled receptors that respond to extracellular nucleotides .

Mode of Action

2MeSATP interacts with its target, the P2γ purinergic receptor, and acts as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions inside the cell .

Biochemical Pathways

Upon activation by 2MeSATP, the P2γ purinergic receptor triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to the release of intracellular Ca2+ stores . This process is part of the phosphoinositide signaling pathway, which plays a crucial role in various cellular functions .

Pharmacokinetics

It’s known that 2mesatp is rapidly hydrolyzed to its nucleoside metabolites in both in vitro and in vivo conditions .

Result of Action

The activation of the P2γ purinergic receptor by 2MeSATP leads to a series of repetitive transients in cytosolic free calcium concentration . This can affect various cellular processes, including cell proliferation, differentiation, and death .

Action Environment

The action of 2MeSATP can be influenced by various environmental factors. For instance, its stability is affected by temperature. It is most stable when stored as an aqueous solution in the freezer, but it slowly starts to decompose at ambient temperature . Furthermore, the presence of divalent cations, which are required by ectonucleotidases for nucleotide hydrolysis, can influence the metabolism of 2MeSATP .

将来の方向性

P2X receptors, which 2-Methylthio-ATP acts upon, have important roles in the cardiovascular, neuronal, and immune systems . They are potential targets of therapeutic agents . The structures of these receptors and their mechanisms of action remain unclear . Therefore, future research could focus on these areas to develop new pharmacological agents .

特性

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFBRHXFDJPTA-KWIZKVQNSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na4O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019067 | |

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthio-ATP | |

CAS RN |

100020-57-3 | |

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

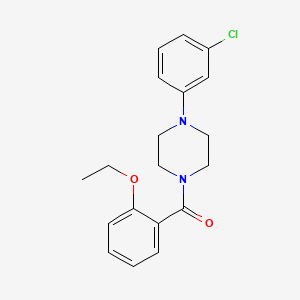

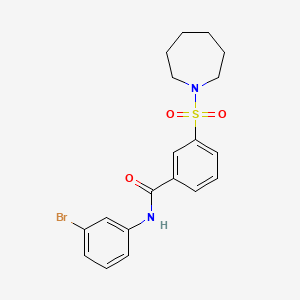

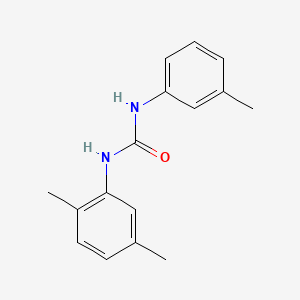

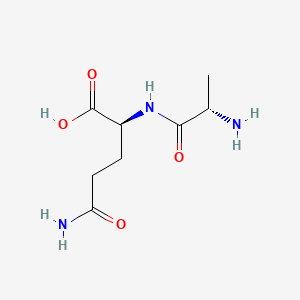

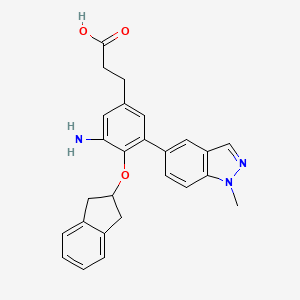

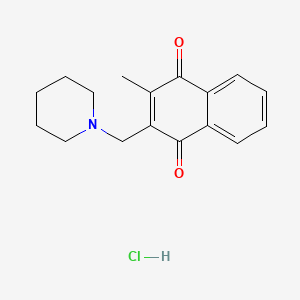

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)